molecular formula C12H28N2O6S4 B12790989 S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate CAS No. 35871-55-7

S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate

Cat. No.: B12790989
CAS No.: 35871-55-7
M. Wt: 424.6 g/mol
InChI Key: LFRRGNUNELECBZ-UHFFFAOYSA-N
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Description

S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate: is a complex organosulfur compound It is characterized by the presence of multiple functional groups, including thiosulfate, amino, and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate typically involves multi-step organic reactions. One common method includes the following steps:

    Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 3-((Hydroxy(dioxido)sulfanyl)thio)propylamine and 6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexylamine.

    Coupling Reaction: The intermediate compounds are then coupled using appropriate reagents and conditions to form the desired product. This step often involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiosulfate group, converting it to thiol or sulfide derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Thiols, sulfides

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

Chemistry

In chemistry, S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate is used as a reagent in organic synthesis. Its unique functional groups make it a versatile intermediate for the preparation of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules, such as proteins and nucleic acids, makes it useful for investigating cellular processes and pathways.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may have applications in drug development, particularly in targeting diseases involving oxidative stress and inflammation.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing cellular pathways. For example, the thiosulfate group can act as a nucleophile, reacting with electrophilic centers in proteins and altering their function.

Comparison with Similar Compounds

Similar Compounds

  • S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen sulfate
  • S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen sulfite
  • S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen phosphate

Uniqueness

S-(3-((6-((3-((Hydroxy(dioxido)sulfanyl)thio)propyl)amino)hexyl)amino)propyl) hydrogen thiosulfate is unique due to its combination of thiosulfate, amino, and hydroxy groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

35871-55-7

Molecular Formula

C12H28N2O6S4

Molecular Weight

424.6 g/mol

IUPAC Name

1,6-bis(3-sulfosulfanylpropylamino)hexane

InChI

InChI=1S/C12H28N2O6S4/c15-23(16,17)21-11-5-9-13-7-3-1-2-4-8-14-10-6-12-22-24(18,19)20/h13-14H,1-12H2,(H,15,16,17)(H,18,19,20)

InChI Key

LFRRGNUNELECBZ-UHFFFAOYSA-N

Canonical SMILES

C(CCCNCCCSS(=O)(=O)O)CCNCCCSS(=O)(=O)O

Origin of Product

United States

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